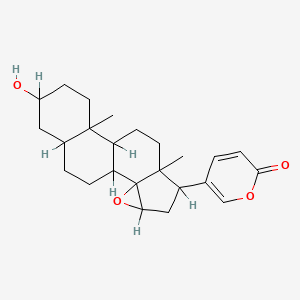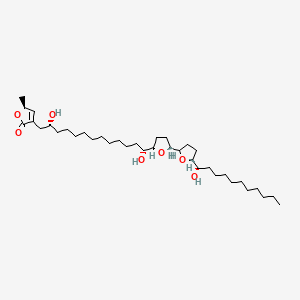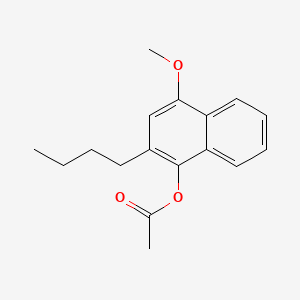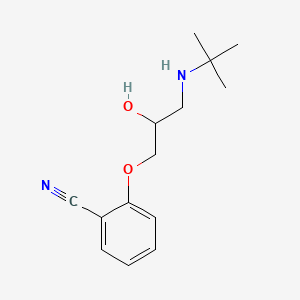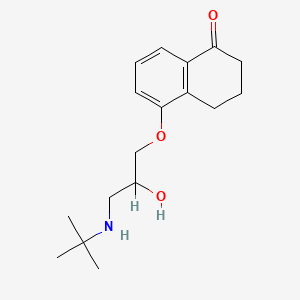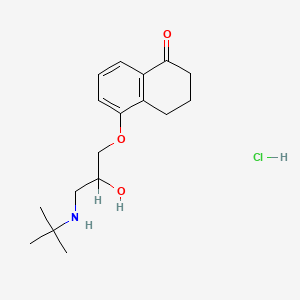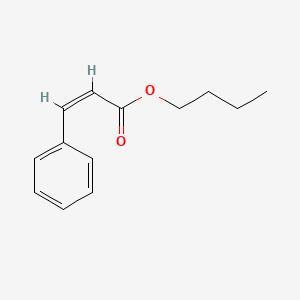
シンナメートブチル
概要
説明
Butyl cinnamate is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, butyl ester, and Butyl 3-phenylacrylate .
Synthesis Analysis
The synthesis of Butyl cinnamate and similar compounds has been studied extensively. For instance, one study synthesized cinnamides and cinnamates having a cinnamoyl nucleus and evaluated their antimicrobial activity . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Molecular Structure Analysis
The molecular structure of Butyl cinnamate consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 204.12 and the molecular weight is 204.270 .Chemical Reactions Analysis
Butyl cinnamate has been found to exhibit antimicrobial activity. In one study, Butyl cinnamate was found to be the most potent compound against all tested strains . Ethyl cinnamate and methyl cinnamate were also bioactive, though with a lower potency .Physical and Chemical Properties Analysis
Butyl cinnamate has a density of 1.0±0.1 g/cm3, a boiling point of 302.7±11.0 °C at 760 mmHg, and a flash point of 163.8±10.4 °C . It has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 199.9±3.0 cm3 .科学的研究の応用
抗菌活性
シンナメートブチルは、有意な抗菌活性を有することが明らかになっています。 ある研究では、シンナメートブチルは、すべての試験菌株に対して最も強力な化合物(MIC = 626.62 µM)であることが示されています . これは、シンナメートブチルが、新たな抗菌剤の開発に使用できる可能性を示唆しています .
抗真菌活性
シンナメートブチルは、抗菌特性に加えて、抗真菌特性も示します。 シンナメートブチルは、真菌の細胞質膜に存在するエルゴステロールと細胞壁に直接作用することが明らかになっています . これは、シンナメートブチルが、抗真菌薬の開発における潜在的な候補であることを意味します .
他の薬剤との相乗効果
シンナメートブチルは、ナイスタチン(真菌用)やアモキシシリン(細菌用)などの他の薬剤と併用した場合、相加的な効果を示すことが明らかになっています . これは、シンナメートブチルを併用療法に使用することで、既存の治療の有効性を高めることができる可能性を示唆しています .
病原性生物における潜在的な標的
分子ドッキングシミュレーションによると、カンジダ・アルビカンスにおけるシンナメートブチルの最も可能性の高い標的はcaHOS2とcaRPD3であり、黄色ブドウ球菌における最も可能性の高い標的はsaFABHでした . この情報は、これらの生物を標的とする新たな薬剤の設計に役立つ可能性があります .
バイオベース機能性材料の合成
シンナメートブチルは、バイオベース機能性材料の合成に使用できます。 これらの材料は、紫外線(UV)光にさらされると、独特の特性を示します . これは、独特の特性を持つ新たな材料の開発の可能性を広げます .
高性能バイオベースポリマーの開発
シンナメートブチルは、高性能バイオベースポリマーの開発に使用できます。 これらのポリマーは、シンナメートの[2 2]環状付加反応により得られるトルキシル酸/トルキシン酸から誘導できます . これは、シンナメートブチルが、持続可能で高性能な材料の開発において重要な役割を果たす可能性を示唆しています .
作用機序
Target of Action
Butyl cinnamate, a synthetic cinnamate derivative, has been found to exhibit antimicrobial activity against pathogenic fungi and bacteria . The primary targets of butyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of butyl cinnamate in C. albicans are caHOS2 and caRPD3 .
Mode of Action
Butyl cinnamate interacts directly with its targets, leading to changes in the fungal plasmatic membrane and cell wall . This interaction disrupts the integrity of these structures, thereby inhibiting the growth of the microorganisms .
Biochemical Pathways
Butyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
It’s known that the lipophilicity of cinnamate derivatives, such as butyl cinnamate, is an important parameter influencing their antifungal activity . Lipophilic compounds are generally well-absorbed and can penetrate biological membranes, which may enhance their bioavailability.
Result of Action
Butyl cinnamate exhibits potent antimicrobial activity. It has been found to be fungicidal, with a minimum inhibitory concentration (MIC) of 626.62 µM . The presence of the butyl substituent potentiates its biological response . It also exhibits antibacterial activity .
Action Environment
The action of butyl cinnamate can be influenced by environmental factors. For instance, the increase in carbon chain length can enhance its antifungal action . Furthermore, the presence of an isopropyl group has been suggested to be important for its antibacterial activity .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Butyl cinnamate interacts with various biomolecules in biochemical reactions. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This suggests that butyl cinnamate may play a role in disrupting the integrity of the fungal cell wall, thereby exerting its antifungal effects .
Cellular Effects
The presence of the butyl substituent in butyl cinnamate potentiates its biological response, making it highly bioactive against various strains . It has been found to have a minimum inhibitory concentration (MIC) of 626.62 µM against all tested strains, suggesting a potent effect on cellular processes .
Molecular Mechanism
Butyl cinnamate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the fungal cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
It has been found to have a lasting antifungal effect, with a fungicidal nature, as evidenced by a minimum fungicidal concentration (MFC) to MIC ratio of less than or equal to 4 .
Dosage Effects in Animal Models
While specific studies on the dosage effects of butyl cinnamate in animal models are currently limited, it is known that the compound’s antimicrobial activity increases with the length of the carbonic radical chain
Metabolic Pathways
Butyl cinnamate is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes and so on . This pathway plays a central role in plant secondary metabolism .
Subcellular Localization
The subcellular localization of butyl cinnamate is also not well established. Given its involvement in the cinnamate/monolignol pathway, it is likely that it may be localized to the endoplasmic reticulum, similar to other compounds involved in this pathway
特性
| { "Design of the Synthesis Pathway": "The synthesis of Butyl cinnamate can be achieved through an esterification reaction between cinnamic acid and butanol in the presence of a catalyst.", "Starting Materials": [ "Cinnamic acid", "Butanol" ], "Reaction": [ "Add cinnamic acid and butanol to a round-bottom flask", "Add a catalytic amount of concentrated sulfuric acid to the flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and transfer it to a separating funnel", "Add water to the separating funnel and shake vigorously to separate the organic and aqueous layers", "Collect the organic layer and dry it with anhydrous sodium sulfate", "Filter the mixture and collect the crude product", "Purify the product through recrystallization using ethanol as a solvent" ] } | |
CAS番号 |
538-65-8 |
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
butyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9- |
InChIキー |
OHHIVLJVBNCSHV-KTKRTIGZSA-N |
異性体SMILES |
CCCCOC(=O)/C=C\C1=CC=CC=C1 |
SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
正規SMILES |
CCCCOC(=O)C=CC1=CC=CC=C1 |
外観 |
Solid powder |
密度 |
1.008-1.014 |
| 538-65-8 | |
物理的記述 |
Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odou |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
5 mg/mL |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC 71966; NSC71966; NSC-71966; Butyl cinnamate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




